molecular formula C15H10N2O4S2 B2848759 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate CAS No. 877637-95-1

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate

Cat. No. B2848759
CAS RN: 877637-95-1
M. Wt: 346.38
InChI Key: LMKSOECRFIEUKN-UHFFFAOYSA-N
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Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate” is a chemical compound. It is also known as 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), which is a potent APJ functional antagonist in cell-based assays .


Molecular Structure Analysis

The molecular formula of this compound is C17H12N2O4S . The InChI string is InChI=1S/C17H12N2O4S/c20-14-9-13 (11-24-17-18-7-4-8-19-17)22-10-15 (14)23-16 (21)12-5-2-1-3-6-12/h1-10H,11H2 . The Canonical SMILES is C1=CC=C (C=C1)C (=O)OC2=COC (=CC2=O)CSC3=NC=CC=N3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 340.4 g/mol . It has a topological polar surface area of 104 Ų . The compound has 6 rotatable bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its derivatives are frequently synthesized for their potential antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis of novel heterocycles, such as pyrazole, thiophene, thiazole, and pyrimidine derivatives, incorporating the pyrimidine ring has been reported. These compounds have shown moderate to promising antimicrobial and antioxidant activities, indicating their potential in chemotherapeutic applications (Farag, Kheder, & Mabkhot, 2009; Shehab, Abdellattif, & Mouneir, 2018).

Catalyst in Synthesis

Research has demonstrated the use of nanoparticles of manganese oxides as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. These compounds and their complexes exhibit potent protease inhibitor activity, offering a new avenue for the development of antimicrobial agents (Shehab & El-Shwiniy, 2018).

Anticancer and Antimicrobial Agents

Several studies focus on the synthesis of derivatives for anticancer and antimicrobial evaluation. The development of 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles and pyrimidines bearing a chromone ring has shown excellent in vitro anticancer activity against various cancer cell lines, highlighting their therapeutic potential (Ali et al., 2021).

Spectral and Thermal Studies

Research on bivalent manganese complexes of pyrano[2,3-d]pyrimidine derivatives has included spectral, thermal, and DFT calculations to understand their structure and potential as anticancer and antimicrobial agents. This comprehensive characterization supports the exploration of these compounds in pharmaceutical applications (El-Shwiniy, Shehab, & Zordok, 2020).

Mechanism of Action

This compound acts as a potent APJ functional antagonist in cell-based assays . It is >37-fold selective over the closely related angiotensin II type 1 (AT1) receptor .

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c18-11-7-10(9-23-15-16-4-2-5-17-15)20-8-12(11)21-14(19)13-3-1-6-22-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKSOECRFIEUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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